molecular formula C18H20N2O3S B5519767 N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE

N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE

Cat. No.: B5519767
M. Wt: 344.4 g/mol
InChI Key: AIKGSYCZMROUEB-UHFFFAOYSA-N
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Description

N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and neuroprotective properties .

Preparation Methods

The synthesis of N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,2,3,4-tetrahydroisoquinoline and phenylmethanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new chemical entities.

    Biology: In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in treating neurodegenerative diseases and infections.

    Medicine: The compound’s pharmacological properties are being explored for potential use in drug development. It has demonstrated activity against various pathogens and may have applications in treating diseases such as Alzheimer’s and Parkinson’s.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. .

Mechanism of Action

The mechanism of action of N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes. For example, it may inhibit enzymes responsible for the breakdown of neurotransmitters, leading to increased levels of these chemicals in the brain.

    Pathways: The compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]-N-PHENYLMETHANESULFONAMIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,2,3,4-tetrahydroisoquinoline and its derivatives share structural similarities with this compound.

    Uniqueness: The presence of the phenylmethanesulfonamide group in this compound imparts unique chemical and biological properties. .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24(22,23)20(17-9-3-2-4-10-17)14-18(21)19-12-11-15-7-5-6-8-16(15)13-19/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKGSYCZMROUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCC2=CC=CC=C2C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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